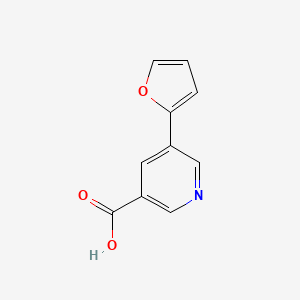

5-(Furan-2-yl)nicotinic acid

Description

Properties

IUPAC Name |

5-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWRLRMUNJGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629585 | |

| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-84-2 | |

| Record name | 5-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Furan-2-yl)nicotinic acid is a heterocyclic compound featuring a furan ring attached to a nicotinic acid scaffold. This molecule holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with both furan and nicotinic acid moieties. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a discussion of its potential pharmacological relevance based on the known activities of related compounds. While specific biological data for this compound is not extensively available in public literature, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2] Its pharmacological effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), leading to a reduction in triglycerides, low-density lipoprotein (LDL), and an increase in high-density lipoprotein (HDL).[1] The furan ring is a versatile heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] The incorporation of a furan moiety into the nicotinic acid scaffold at the 5-position is a rational drug design strategy to explore novel pharmacological profiles and potentially modulate the activity of the parent molecule.

Chemical and Physical Properties

This compound is a solid, off-white compound.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | PubChem[3] |

| Synonyms | 5-(2-Furyl)nicotinic acid, 5-(furan-2-yl)pyridine-3-carboxylic acid | PubChem[3] |

| CAS Number | 857283-84-2 | PubChem[3] |

| Molecular Formula | C₁₀H₇NO₃ | PubChem[3] |

| Molecular Weight | 189.17 g/mol | PubChem[3] |

| Appearance | Off-white solid | [4] |

| Purity | 97% | |

| InChI Key | YAIWRLRMUNJGCX-UHFFFAOYSA-N | PubChem[3] |

Table 1: Physicochemical Properties of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (5-bromonicotinic acid) and an organoboron compound (2-furanylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-arylnicotinic acid derivatives.[5]

Materials:

-

5-Bromonicotinic acid

-

2-Furanylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF) or a mixture of 1,4-Dioxane and water (4:1)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromonicotinic acid (1.0 eq), 2-furanylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the flask.

-

Solvent Addition: Add the anhydrous and degassed solvent (DMF or Dioxane/water mixture) to the flask via syringe.

-

Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. Dilute the residue with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Diagram of the Synthesis Workflow:

Potential Pharmacological Activity and Biological Targets

While direct experimental data for this compound is limited, its potential pharmacological profile can be inferred from the activities of its constituent moieties.

GPR109A Agonism and Lipid Modification

The primary target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA₂).[1] Activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the liver's production of triglycerides and VLDL, ultimately leading to lower LDL levels. Nicotinic acid also increases HDL levels, although the exact mechanism is not fully understood. It is plausible that this compound retains affinity for GPR109A. The furan ring, acting as a potential bioisostere for a phenyl group, may influence the binding affinity and efficacy at this receptor. Further investigation is required to determine the precise interaction and functional consequence of the 5-furan-2-yl substitution on GPR109A signaling.

Potential Signaling Pathway:

Other Potential Activities

The furan moiety is associated with a broad spectrum of biological activities.[3] Therefore, this compound could be explored for:

-

Antimicrobial Activity: Furan derivatives have shown efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Some furan-containing compounds exhibit anti-inflammatory properties.

-

Anticancer Activity: The furan nucleus is present in several compounds with cytotoxic activity against cancer cell lines.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

In Vitro Pharmacological Profiling:

-

Binding assays to determine the affinity (Kᵢ or Kₐ) for the GPR109A receptor.

-

Functional assays (e.g., cAMP measurement) to determine the efficacy (EC₅₀ or IC₅₀) and potency at GPR109A.

-

Screening for antimicrobial, anti-inflammatory, and anticancer activities in relevant cell-based assays.

-

-

In Vivo Studies:

-

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Efficacy studies in animal models of dyslipidemia, inflammation, or cancer, depending on the in vitro results.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Synthesis and evaluation of analogs with modifications to the furan and nicotinic acid rings to optimize activity and selectivity.

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established cross-coupling methodologies. While its specific biological profile remains to be fully characterized, the known pharmacology of its constituent parts suggests potential applications in metabolic disorders and other therapeutic areas. This technical guide provides a solid foundation for researchers to embark on the further investigation and development of this intriguing molecule.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H7NO3 | CID 23004860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-(Furan-2-yl)nicotinic acid. This document is intended for an audience with a technical background in chemistry and pharmacology, including researchers, scientists, and professionals in the field of drug development. The guide collates available data on the compound's physicochemical properties, offers a detailed potential experimental protocol for its synthesis via Suzuki-Miyaura coupling, and includes mandatory visualizations to illustrate key processes.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a furan ring linked to a nicotinic acid moiety. Nicotinic acid, a form of vitamin B3, and furan derivatives are both significant pharmacophores in drug discovery.[1][2] The strategic combination of these two rings suggests that this compound could be a valuable building block for novel therapeutic agents.

IUPAC Name: 5-(furan-2-yl)pyridine-3-carboxylic acid[3]

Synonyms: 5-(2-Furyl)nicotinic acid, 5-(furan-2-yl)pyridine-3-carboxylic acid[3]

CAS Number: 857283-84-2[3]

Molecular Formula: C₁₀H₇NO₃[3]

Molecular Weight: 189.17 g/mol [3]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 189.17 g/mol | PubChem[3] |

| XLogP3 | 1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 189.042593085 | PubChem[3] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[3] |

| Heavy Atom Count | 14 | PubChem[3] |

| Complexity | 219 | PubChem[3] |

| Storage Temperature | 2-8°C | Chemenu[4], BLD Pharm[5] |

Note: The properties listed above are computationally derived and have not been experimentally verified.

Potential Synthesis via Suzuki-Miyaura Coupling

A plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a boronic acid or ester derivative of furan with a halogenated nicotinic acid derivative. A potential synthetic route is outlined below.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization may be required for specific reaction conditions.

Materials:

-

5-Bromonicotinic acid

-

Furan-2-boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications and Areas for Further Research

While specific biological activity for this compound is not yet extensively documented, the constituent moieties suggest several promising avenues for research.

-

Medicinal Chemistry: Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including lipid-lowering effects.[1] Furan-containing compounds are also prevalent in medicinal chemistry, displaying antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two pharmacophores could lead to the discovery of novel therapeutic agents.

-

Drug Development: As a structurally novel compound, this compound can serve as a scaffold for the development of compound libraries for high-throughput screening in various disease models.

-

Materials Science: Heterocyclic compounds are of interest in materials science for applications in organic electronics and polymer chemistry.

Further research is warranted to experimentally determine the physicochemical properties of this compound, to optimize its synthesis, and to explore its biological activity profile. There is currently no information available regarding the involvement of this compound in specific signaling pathways, representing a key area for future investigation.

References

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid (CAS 857283-84-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available physicochemical data, provides a detailed synthetic protocol, and explores the potential biological activities based on its structural motifs.

Physicochemical Properties

This compound, also known as 5-(2-furyl)nicotinic acid, is a hybrid molecule containing both a pyridine carboxylic acid (nicotinic acid) core and a furan ring.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 857283-84-2 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| IUPAC Name | 5-(furan-2-yl)pyridine-3-carboxylic acid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. For the parent compound, nicotinic acid, solubility in water is 18 g/L at 25°C.[2][3] | |

| pKa | 4.85 (estimated, similar to nicotinic acid) | [2][3] |

| LogP | 1.1 (computed) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Polar Surface Area | 63.3 Ų | [1] |

Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature. However, a highly probable and widely used method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl halides and boronic acids, offering high efficiency and functional group tolerance.

The proposed synthetic route involves the coupling of 5-bromonicotinic acid with furan-2-boronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from general methods for the synthesis of 5-arylnicotinic acids.

Materials:

-

5-Bromonicotinic acid (1.0 equivalent)

-

Furan-2-boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous, degassed solvent, e.g., 1,4-Dioxane/H₂O (4:1 mixture) or Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, furan-2-boronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. If a single solvent like DMF was used, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Potential Mechanisms of Action

As of this writing, no specific biological studies for this compound have been found in peer-reviewed literature. However, its structure as a hybrid of nicotinic acid and a furan moiety suggests several potential areas of pharmacological interest.

Potential Activity as a Nicotinic Acid (Niacin) Analogue

Nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent.[4] At pharmacological doses, it reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL).[4] The primary mechanism for these effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.

GPR109A Signaling Pathway: Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of hormone-sensitive lipase, ultimately reducing the release of free fatty acids from adipose tissue. The reduced flux of free fatty acids to the liver decreases the synthesis of triglycerides and VLDL.

Caption: Potential GPR109A signaling pathway for this compound.

Disclaimer: It is crucial to note that while this compound is a structural analogue of nicotinic acid, its activity at the GPR109A receptor has not been experimentally confirmed. The furan substitution could significantly alter its binding affinity and efficacy.

Potential Activities Associated with the Furan Moiety

The furan ring is a common scaffold in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. These include:

-

Antimicrobial and Antifungal Activity: Many furan-containing compounds have been investigated for their efficacy against various bacterial and fungal strains.

-

Anticancer Activity: Certain furan derivatives have shown cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: The furan ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the combination of nicotinic acid and other heterocyclic rings, such as thiophene, has led to the development of potent fungicides. This suggests that the combination of a nicotinic acid core with a furan ring in this compound could also yield compounds with potential applications in agrochemicals.

Experimental Data (Efficacy, Potency, and Safety)

A thorough search of scientific databases and patent literature did not yield any publicly available data on the efficacy (e.g., EC₅₀), potency (e.g., IC₅₀), or ADME/Tox profile for this compound.

Quantitative Biological Data:

-

In vitro potency (IC₅₀/EC₅₀): Not available.

-

In vivo efficacy: Not available.

-

Pharmacokinetics (ADME): Not available.

-

Toxicology: Not available.

Summary and Future Directions

This compound is a readily synthesizable heterocyclic compound with a clear structural relationship to the important signaling molecule and drug, nicotinic acid. While its physicochemical properties are partially characterized, its biological activity remains unexplored in the public domain.

For drug development professionals, this compound represents:

-

A novel scaffold that merges the known pharmacophores of nicotinic acid and furan.

-

A candidate for screening in assays related to metabolic diseases (via GPR109A), infectious diseases, oncology, and inflammation.

-

A starting point for the development of a focused library of derivatives to explore structure-activity relationships (SAR).

Future research should focus on the experimental determination of its physicochemical properties, and a systematic biological evaluation to ascertain its pharmacological profile. Initial screening should target the GPR109A receptor to determine if it retains the activity of its parent nicotinic acid structure. Broader phenotypic screening could also uncover novel and unexpected biological activities.

References

The Biological Potential of 5-(Furan-2-yl)nicotinic Acid: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide to the Anticipated Biological Activities and Methodologies for a Promising Heterocyclic Scaffold

Executive Summary

5-(Furan-2-yl)nicotinic acid is a hybrid molecule that combines the structural features of both furan and nicotinic acid, two pharmacophores known for their diverse and significant biological activities. While direct experimental data on the biological effects of this compound is limited in current scientific literature, this technical guide provides a comprehensive overview of its potential pharmacological activities based on the well-documented properties of its constituent moieties and closely related analogs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds. We will explore the anticipated antimicrobial, anticancer, and anti-inflammatory properties of this compound, supported by quantitative data from analogous compounds and detailed experimental protocols for its future evaluation.

Introduction: The Promise of Furan-Nicotinic Acid Hybrids

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery to develop novel compounds with enhanced or unique biological activities. This compound represents such a hybrid, integrating the furan ring, a versatile five-membered aromatic heterocycle, with nicotinic acid (Vitamin B3), a pyridine-3-carboxylic acid.

Furan derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, nicotinic acid and its derivatives are not only crucial for cellular metabolism but also demonstrate significant therapeutic effects, particularly in the management of dyslipidemia.[5] The amalgamation of these two scaffolds in this compound suggests a high potential for multifaceted biological activity.

This guide will synthesize the available information on related compounds to build a predictive profile for this compound and provide a roadmap for its systematic biological evaluation.

Anticipated Biological Activities

Based on the known activities of furan and nicotinic acid derivatives, this compound is predicted to exhibit a range of biological effects. Below, we detail these potential activities, supported by data from structurally similar compounds.

Antimicrobial Activity

Both furan and nicotinic acid moieties are present in various antimicrobial agents. Furan derivatives, such as nitrofurantoin, are established antibacterial drugs.[4] Numerous studies have demonstrated the antibacterial and antifungal potential of novel synthesized furan-containing molecules.[3][6] Similarly, derivatives of nicotinic acid have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]

The logical workflow for assessing the antimicrobial potential of a novel compound like this compound is depicted in the following diagram.

Table 1: Antimicrobial Activity of Furan and Nicotinic Acid Derivatives

| Compound Class | Organism | Activity Metric | Value |

| Nicotinic Acid Hydrazides | P. aeruginosa | MIC | 0.016 mM |

| Nicotinic Acid Hydrazides | K. pneumoniae | MIC | 0.016 mM |

| Nicotinic Acid Hydrazides | Gram-positive bacteria | MIC | 0.03 mM |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | E. coli | MIC | 64 µg/mL[3] |

| Substituted Phenylfuranylnicotinamidines | Gram-negative & Gram-positive bacteria | MIC | 10-20 µM[9] |

Anticancer Activity

The furan scaffold is a component of several compounds with demonstrated cytotoxic activities against various cancer cell lines.[2][10] The mechanisms of action are diverse and can involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2] Nicotinic acid derivatives have also been investigated for their potential as anticancer agents.[1]

A proposed signaling pathway that could be targeted by furan-containing compounds is the PI3K/Akt pathway, which is often dysregulated in cancer.

Table 2: In Vitro Anticancer Activity of Furan Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | IC₅₀ | 4.06[2] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | IC₅₀ | 2.96[2] |

| Furan-type Phenylahistin Derivative (17p) | NCI-H460 (Lung Cancer) | IC₅₀ | 0.0029[10] |

| (3-(Furan-2-yl)pyrazol-4-yl) chalcone 7c | A549 (Lung Cancer) | IC₅₀ | 13.86 µg/mL[11] |

Anti-inflammatory Activity

Derivatives of both furan and nicotinic acid have been reported to possess anti-inflammatory properties.[12][13] The mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. Nicotinic acid itself is known to exert effects on immune cells via the GPR109A receptor.[5]

Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound Class | Assay | Activity Metric | Result |

| Nicotinic Acid Derivatives | LPS/INFγ-stimulated RAW 264.7 macrophages | Nitrite Inhibition | Potent activity[12] |

| Pyridine-3-carboxylic acid derivatives | Human RBC hemolysis | IC₅₀ | 14.06 ± 0.15 µM (Compound 2e)[13] |

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key in vitro assays based on protocols described for analogous compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Microbial Inoculum:

-

Bacterial and fungal strains are cultured on appropriate agar plates.

-

Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

-

Incubation:

-

The prepared microbial inoculum is added to each well containing the compound dilutions.

-

Positive (microbes only) and negative (broth only) controls are included.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared and serially diluted in the cell culture medium.

-

The old medium is removed from the cells, and the cells are treated with various concentrations of the compound.

-

Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

-

Conclusion and Future Directions

While direct biological data for this compound is not yet available, the extensive evidence for the potent and diverse activities of its parent furan and nicotinic acid scaffolds, as well as their derivatives, strongly suggests that this hybrid molecule is a promising candidate for further investigation. The anticipated antimicrobial, anticancer, and anti-inflammatory properties warrant a systematic evaluation using the established protocols outlined in this guide. Future research should focus on the synthesis and in vitro screening of this compound to confirm these predicted activities and to elucidate its mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this novel heterocyclic compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

5-(Furan-2-yl)nicotinic Acid: A Comprehensive Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Furan-2-yl)nicotinic acid is a heterocyclic compound that incorporates both a pyridine and a furan moiety. This unique structural combination makes it an intriguing scaffold for medicinal chemistry, as both nicotinic acid and furan derivatives are known to exhibit a wide range of biological activities. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia. The furan ring is a common motif in many biologically active natural products and synthetic compounds, contributing to diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities, with the aim of stimulating further research and development in this area.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | PubChem |

| Molecular Weight | 189.17 g/mol | PubChem |

| IUPAC Name | 5-(furan-2-yl)pyridine-3-carboxylic acid | PubChem |

| CAS Number | 857283-84-2 | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol | Inferred from related structures |

| pKa | Not reported |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in the scientific literature. However, based on established cross-coupling methodologies for the synthesis of biaryl compounds, the most plausible and efficient synthetic routes are the Suzuki-Miyaura and Stille coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The synthesis of this compound can be achieved by the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with a furan-2-boronic acid.

General Experimental Protocol for Suzuki-Miyaura Coupling: [1]

-

Reactants and Reagents:

-

5-Bromonicotinic acid (1.0 equivalent)

-

Furan-2-boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0-3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water mixture or Dimethylformamide [DMF])

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromonicotinic acid, furan-2-boronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Stille Coupling

The Stille coupling offers an alternative route using an organotin reagent.[2] This reaction involves the coupling of a 5-halonicotinic acid derivative with 2-(tributylstannyl)furan in the presence of a palladium catalyst.

General Experimental Protocol for Stille Coupling:

-

Reactants and Reagents:

-

Methyl 5-bromonicotinate (1.0 equivalent)

-

2-(Tributylstannyl)furan (1.1 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene or DMF)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add methyl 5-bromonicotinate and the degassed solvent.

-

Add the palladium catalyst and 2-(tributylstannyl)furan.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude methyl 5-(furan-2-yl)nicotinate by column chromatography.

-

Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the activities of related furan and nicotinic acid derivatives provide a strong basis for predicting its potential pharmacological profile.

Anticancer Activity

Numerous furan-containing molecules have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, some furan derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to G2/M phase arrest and subsequent apoptosis.[4] Given these precedents, this compound is a promising candidate for evaluation as an anticancer agent.

Antimicrobial Activity

Nicotinic acid derivatives have been investigated for their antimicrobial properties.[5] The incorporation of a furan moiety could enhance this activity, as many furan-based compounds are known to possess antibacterial and antifungal effects. The mechanism of action for such compounds can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Cardiovascular Effects

As a derivative of nicotinic acid, this compound may retain some of the parent molecule's effects on lipid metabolism. Nicotinic acid is known to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol. It would be of significant interest to investigate whether the furan substitution modulates these effects, potentially leading to a more favorable therapeutic profile with reduced side effects, such as the flushing commonly associated with niacin.

Future Directions

The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future research include:

-

Optimization of Synthesis: Development and optimization of a scalable and cost-effective synthetic route.

-

In-depth Biological Evaluation: Comprehensive screening for anticancer, antimicrobial, and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for activity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its hybrid structure, combining the features of nicotinic acid and furan, suggests a broad range of possible biological activities. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent biological evaluation. Further research into this compound is warranted and could lead to the development of novel therapeutic agents for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)nicotinic acid, a heterocyclic compound incorporating both a pyridine and a furan moiety. This document is intended for researchers, scientists, and drug development professionals, offering available data on its chemical properties, synthesis, and potential for biological investigation.

Introduction

This compound, also known as 5-(2-furyl)nicotinic acid, is an organic compound with the chemical formula C₁₀H₇NO₃. Its structure is characterized by a furan ring attached to the 5-position of a nicotinic acid core. Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent for dyslipidemia and is a precursor to the essential coenzymes NAD and NADP. The furan ring is a common motif in medicinal chemistry, known to impart a range of biological activities to molecules. The combination of these two pharmacologically relevant scaffolds in this compound makes it an interesting candidate for further investigation in drug discovery.

While the specific discovery and a detailed historical account of this compound are not extensively documented in publicly available literature, its chemical space has been explored in the context of creating libraries of nicotinic acid derivatives for various therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available through public chemical databases. These properties are essential for understanding its behavior in biological systems and for the design of potential drug formulations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| IUPAC Name | 5-(furan-2-yl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 857283-84-2 | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 189.042593085 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a dedicated publication, however, based on the well-established methods for the synthesis of 5-aryl nicotinic acids, the Suzuki-Miyaura cross-coupling reaction is the most probable and efficient route. This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is depicted below. This involves the coupling of 5-bromonicotinic acid with furan-2-boronic acid.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures for similar compounds.

Materials:

-

5-Bromonicotinic acid

-

Furan-2-boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with water and acidified with HCl (e.g., 1M solution) to a pH of approximately 3-4 to precipitate the product.

-

The resulting solid is collected by vacuum filtration and washed with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

| Spectroscopic Data | Predicted Values |

| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 (s, 1H, COOH), 9.0-9.2 (m, 1H, pyridine H2), 8.5-8.7 (m, 1H, pyridine H4), 8.2-8.4 (m, 1H, pyridine H6), 7.8-8.0 (m, 1H, furan H5), 7.0-7.2 (m, 1H, furan H3), 6.6-6.8 (m, 1H, furan H4) ppm. |

| ¹³C NMR (DMSO-d₆) | δ 165-167 (C=O), 150-155 (pyridine C2, C6), 145-150 (furan C2, C5), 138-142 (pyridine C4), 130-135 (pyridine C5), 125-130 (pyridine C3), 110-120 (furan C3, C4) ppm. |

| IR (KBr) | 3100-2500 (br, O-H stretch of COOH), 1700-1730 (C=O stretch), 1600-1620 (C=C and C=N stretches), 1200-1300 (C-O stretch) cm⁻¹. |

Potential Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activities of this compound. However, based on the known pharmacology of its parent molecules, several potential avenues for research can be proposed.

Nicotinic acid is known to exert its lipid-lowering effects through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂). This receptor is primarily expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and subsequently, a reduction in the activity of hormone-sensitive lipase, which ultimately decreases the release of free fatty acids into the bloodstream.

Given its structural similarity to nicotinic acid, it is plausible that this compound could also interact with GPR109A. The furan moiety may influence the compound's affinity, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway that could be investigated for this compound, assuming it acts as an agonist at the GPR109A receptor.

References

An In-depth Technical Guide to 5-(2-Furyl)nicotinic Acid: Nomenclature, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-Furyl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its nomenclature and synonyms, explore its synthetic methodologies with a focus on the widely applied Suzuki-Miyaura cross-coupling reaction, and discuss its potential biological activities based on the broader context of furan and nicotinic acid derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities.

Chemical Identity: Nomenclature and Synonyms

Clarity in chemical communication is paramount. 5-(2-Furyl)nicotinic acid is known by several names, and a comprehensive understanding of its nomenclature is essential for accurate literature review and database searching.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 5-(furan-2-yl)pyridine-3-carboxylic acid [1]. This name precisely describes the molecular architecture: a nicotinic acid (pyridine-3-carboxylic acid) scaffold substituted at the 5-position with a furan ring linked via its 2-position.

Common synonyms and identifiers are crucial for navigating chemical databases and supplier catalogs. These include:

-

5-(Furan-2-yl)nicotinic acid[1]

-

5-(2-Furyl)nicotinic acid[1]

-

5-(furan-2-yl)pyridine-3-carboxylic acid[1]

A summary of key identifiers is presented in the table below for quick reference.

| Identifier | Value |

| IUPAC Name | 5-(furan-2-yl)pyridine-3-carboxylic acid[1] |

| CAS Registry Number | 857283-84-2[1] |

| Molecular Formula | C₁₀H₇NO₃[1] |

| Molecular Weight | 189.17 g/mol [1] |

| PubChem CID | 23004860[1] |

Below is a 2D structural representation of 5-(2-Furyl)nicotinic acid.

Caption: 2D structure of 5-(2-Furyl)nicotinic acid.

Synthesis of 5-(2-Furyl)nicotinic Acid: A Methodological Deep Dive

The construction of the biaryl scaffold of 5-(2-Furyl)nicotinic acid is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions and broad functional group tolerance.

The Suzuki-Miyaura Cross-Coupling Approach

The general strategy involves the coupling of a pyridine derivative, typically a halopyridine, with a furanboronic acid or ester. For the synthesis of 5-(2-Furyl)nicotinic acid, 5-bromonicotinic acid serves as a readily available starting material.

The workflow for a typical solution-phase Suzuki-Miyaura coupling is depicted below.

Caption: General workflow for the synthesis of 5-(2-Furyl)nicotinic acid.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

5-Bromonicotinic acid

-

Furan-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add anhydrous DMF (or a mixture of toluene and ethanol). Degas the solvent by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-(2-Furyl)nicotinic acid.

-

Solid-Phase Organic Synthesis (SPOS)

For high-throughput synthesis and the generation of compound libraries, solid-phase organic synthesis (SPOS) offers a streamlined approach. In this methodology, the 5-bromonicotinic acid is first anchored to a solid support (resin), followed by the Suzuki-Miyaura coupling and subsequent cleavage from the resin.

Caption: Solid-Phase Organic Synthesis (SPOS) workflow.

Potential Biological and Pharmacological Significance

While specific biological data for 5-(2-Furyl)nicotinic acid is not extensively reported in the public domain, the constituent moieties, nicotinic acid and furan, are well-established pharmacophores. This allows for an informed discussion of the potential biological activities of the title compound.

The Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a therapeutic agent.[2][3] Its derivatives have been explored for a wide range of pharmacological applications, including:

-

Cardiovascular Effects: Nicotinic acid is known to modulate lipid profiles by lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) levels.[3] The mechanism of action involves the activation of the G protein-coupled receptor GPR109A.[4]

-

Anti-inflammatory Activity: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production.

-

Anticancer and Antimicrobial Properties: Various derivatives of nicotinic acid have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and their inhibitory activity against microbial growth.[5][6]

The Furan Moiety

The furan ring is a common structural motif in a plethora of natural products and synthetic drugs, contributing to their biological activity. Furan-containing compounds have been associated with:

-

Antimicrobial and Antifungal Activity: The furan nucleus is present in several antimicrobial agents.

-

Anti-inflammatory and Analgesic Effects: Certain furan derivatives have shown promise as anti-inflammatory and pain-relieving agents.

-

Anticancer Potential: The furan scaffold has been incorporated into novel compounds with demonstrated cytotoxicity against various cancer cell lines.

Postulated Activity of 5-(2-Furyl)nicotinic Acid

The combination of the nicotinic acid and furan rings in 5-(2-Furyl)nicotinic acid suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. Its biological profile may encompass a synergistic or unique combination of the activities associated with its constituent parts. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of 5-(2-Furyl)nicotinic acid and its derivatives.

Conclusion and Future Directions

5-(2-Furyl)nicotinic acid is a readily accessible compound with a clear nomenclature and well-established synthetic routes, primarily leveraging the Suzuki-Miyaura cross-coupling reaction. While its specific biological activities are yet to be fully characterized, the presence of the nicotinic acid and furan scaffolds suggests a rich potential for pharmacological applications.

Future research should focus on the comprehensive biological evaluation of 5-(2-Furyl)nicotinic acid and its derivatives. This includes in vitro and in vivo studies to assess its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic lead compound. The synthetic accessibility of this scaffold makes it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

References

- 1. This compound | C10H7NO3 | CID 23004860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Pharmacological Profile of Furan-Based Nicotinic Acids: An In-depth Technical Guide

This technical guide provides a detailed overview of the pharmacological properties of furan-based nicotinic acids and related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds targeting nicotinic acetylcholine receptors (nAChRs). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes important pathways and workflows.

Introduction to Furan-Based Nicotinic Acids

Nicotinic acid, also known as niacin, is a well-established therapeutic agent for treating hyperlipoproteinemias.[1] Its derivatives have been explored to enhance its therapeutic window and reduce side effects.[1] The incorporation of a furan moiety into the nicotinic acid scaffold has been a strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds. Furan rings, as bioisosteres for phenyl groups, can alter steric and electronic characteristics, potentially improving metabolic stability, receptor binding interactions, and overall bioavailability.[2] Furan-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide focuses on the interaction of furan-based nicotinic acid derivatives with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels involved in numerous physiological and pathological processes.[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for furan-based nicotinic acids and related nicotinic receptor ligands, including their binding affinities (Ki) and inhibitory concentrations (IC50) for various nAChR subtypes. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) of Furan-Based and Related Ligands for nAChR Subtypes

| Compound | nAChR Subtype | Test System | Ki (nM) | Reference |

| 2-[18F]fluoro-A-85380 (18F-2FA) | α4β2 | Rat brain homogenates | 0.046 | [7] |

| Adiphenine | Muscarinic Acetylcholine Receptor | - | 440 | [8] |

Table 2: Inhibitory Concentrations (IC50) of Furan-Based and Related Ligands for nAChR Subtypes

| Compound | nAChR Subtype | Test System | IC50 (µM) | Reference |

| Adiphenine | Neuronal α3β4 | SH-SY5Y cells | 1.8 | [8] |

| Adiphenine | Neuronal α4β2 | SH-EP1 cells | 3.7 | [8] |

| Adiphenine | Neuronal α4β4 | SH-EP1 cells | 6.3 | [8] |

| Adiphenine | Muscle α1-containing (adult mouse) | HEK 293 cells | 15 | [8] |

| Adiphenine | Muscle α1*-nAChR | TE671/RD cells | 1.9 | [8] |

| Mecamylamine | α3β4α5 | CHO cells | 1.1 ± 0.4 | [9] |

| Mecamylamine | α3β4 | CHO cells | 2.7 ± 0.5 | [9] |

| Furan-based compound 4 | MCF-7 breast cancer cell line | - | 4.06 | [4] |

| Furan-based compound 7 | MCF-7 breast cancer cell line | - | 2.96 | [4] |

Table 3: Efficacy (EC50) of Nicotine on nAChR Subtypes

| Agonist | nAChR Subtype | Test System | EC50 (nM) | Reference |

| (-)-Nicotine | α4β2 | SH-EP1 cells | 19.44 ± 1.02 | [10] |

| (-)-Nicotine | α6/3 β2β3 | SH-EP1 cells | 28.34 ± 1.62 | [10] |

| (-)-Nicotine | α3β4 | SH-EP1 cells | 733.3 ± 146.5 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of furan-based nicotinic acids.

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[5][8]

Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific nAChR subtype.

Materials and Reagents:

-

Biological Material: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).[11]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]-Epibatidine or [¹²⁵I]-Epibatidine.[5][11]

-

Non-specific Binding Competitor: A high concentration of a known non-radioactive ligand (e.g., nicotine) to determine non-specific binding.[5]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]

-

Scintillation Cocktail. [5]

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target nAChR subtype.

-

Homogenize the cells in ice-cold Assay Buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer. Repeat this wash step twice.

-

After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Store membrane preparations at -80°C.[5]

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding competitor (e.g., 100 µM Nicotine).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[5]

-

-

Harvesting and Counting:

-

Harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[11]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the total binding wells.[5]

-

Competition Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use a sigmoidal dose-response curve fit to determine the IC50 value.[5]

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

3.2.1. Membrane Potential Assay

This assay is suitable for high-throughput screening of nAChR antagonists.[10]

Objective: To identify compounds that inhibit nAChR function by measuring changes in cell membrane potential.

Procedure:

-

Seed SH-EP1 cells expressing the nAChR subtype of interest in 384-well plates.[10]

-

Prepare a mixture of the library compounds and nicotine at a concentration that elicits a near-maximal response (EC90).[10]

-

Use an acoustic dispenser to add the compound-nicotine mixture to the assay plates.

-

Measure the change in membrane potential using a fluorescent membrane potential-sensitive dye. A decrease in the fluorescent signal in the presence of a test compound indicates antagonistic activity.[10]

3.2.2. 86Rb+ Efflux Assay

This is a direct and highly selective measure of nAChR function.[10][12]

Objective: To measure the efflux of 86Rb+ through activated nAChR channels.

Procedure:

-

Culture cells expressing the nAChR subtype of interest.

-

Load the cells with 86Rb+.

-

Apply the test compound or control solutions for a short duration (e.g., 30 seconds).[10]

-

Measure the amount of 86Rb+ released from the cells. An increase in efflux indicates agonist activity, while inhibition of agonist-induced efflux indicates antagonist activity.

3.2.3. Electrophysiology Assay

Electrophysiology provides a detailed characterization of the effects of compounds on ion channel function.[9]

Objective: To measure the ionic currents flowing through nAChRs in response to agonist application, and its modulation by test compounds.

Procedure:

-

Use Chinese Hamster Ovary (CHO) cells stably expressing the human nAChR subtype of interest.[9]

-

Perform whole-cell patch-clamp recordings.

-

Apply an agonist (e.g., nicotine at its EC90 concentration) to elicit an ionic current.

-

To test for antagonists, pre-incubate the cells with the test compound for 5 minutes before applying the agonist. A reduction in the current amplitude indicates antagonism.[9]

-

To evaluate positive allosteric modulators, apply the agonist at a low concentration (EC20) in the presence of the test compound. An enhancement of the current indicates positive modulation.[9]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the pharmacological profiling of furan-based nicotinic acids.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Agonist-induced nAChR signaling pathway.

Caption: High-throughput screening workflow for nAChR antagonists.

Conclusion

The pharmacological profiling of furan-based nicotinic acids is a promising area of research for the development of novel therapeutics targeting nicotinic acetylcholine receptors. This guide provides a foundational understanding of the key pharmacological data, experimental methodologies, and relevant cellular pathways. The presented data and protocols can serve as a valuable resource for scientists and researchers in the design and execution of further studies to elucidate the full therapeutic potential of this class of compounds. The versatility of the furan scaffold suggests that further chemical modifications could lead to the discovery of potent and selective ligands for various nAChR subtypes, opening new avenues for the treatment of a wide range of neurological and other disorders.

References

- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. barrowneuro.org [barrowneuro.org]

- 7. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. researchgate.net [researchgate.net]

The Furan Ring: A Privileged Scaffold in the Design of Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has emerged as a cornerstone in medicinal chemistry. Its unique electronic and structural properties make it a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the role of the furan ring in the biological activity of new compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

The Furan Moiety: A Versatile Pharmacophore

The furan ring's utility in drug design stems from several key characteristics. It is an electron-rich aromatic system, capable of engaging in various non-covalent interactions with biological targets.[1] Furthermore, it can act as a bioisostere for other aromatic rings, such as benzene or thiophene, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents on the ring, with modifications at the C2 and C5 positions being particularly influential.[2]

Diverse Biological Activities of Furan-Containing Compounds

Furan derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and modulatory effects on key cellular signaling pathways.

Anticancer Activity

A significant number of furan-containing compounds have been investigated for their potential as anticancer agents. These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes involved in cancer progression.[3][4][5]

Table 1: Anticancer Activity of Representative Furan Derivatives

| Compound Class | Specific Compound/Derivative | Target Cancer Cell Line | IC50 (µM) |

| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96[3] |

| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06[3] |

| Furan-Fused Chalcone | Compound 8 | HL-60 (Leukemia) | 17.2[6] |

| Furan-Fused Chalcone | Compound 6a | HL-60 (Leukemia) | 20.9[6] |

| Carbohydrazide Derivative | Compound 3a | A549 (Lung Cancer) | 5.8[7] |

| Carbohydrazide Derivative | Compound 3b | A549 (Lung Cancer) | 6.2[7] |

| Furopyridone Derivative | Compound 3e | KYSE70 (Esophageal Cancer) | 0.655 (µg/mL)[8] |

| Furopyridone Derivative | Compound 4c | KYSE70 (Esophageal Cancer) | 0.655 (µg/mL)[8] |

| Furan-type Phenylahistin | 10u | A549 (Lung Cancer) | 0.016[4] |

| Furan-type Phenylahistin | 10v | A549 (Lung Cancer) | 0.021[4] |

Antimicrobial Activity

The furan scaffold is a key component in several antimicrobial agents. Nitrofurantoin, a well-known antibiotic, contains a nitrofuran ring that is crucial for its antibacterial activity. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that damage cellular macromolecules.[9]

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound Class | Specific Compound/Derivative | Target Microorganism | Activity (MIC in µg/mL) |

| Furan-oxadiazole Derivative | F3 | Staphylococcus aureus | Not specified, but showed remarkable activity[9] |

| Furan-oxadiazole Derivative | F4 | Escherichia coli | Not specified, but showed remarkable activity[9] |

| 2,5-disubstituted 1,3,4-oxadiazole | Furan-derivative (F3) | Staphylococcus aureus | Not specified, but showed remarkable activity[9] |

| 2,5-disubstituted 1,3,4-oxadiazole | Furan-derivative (F4) | Escherichia coli | Not specified, but showed remarkable activity[9] |

Anti-inflammatory Activity

Certain furan derivatives have shown potent anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COXs) or by influencing the production of inflammatory mediators.[10][11]

Key Signaling Pathways Modulated by Furan Derivatives

The biological effects of furan-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

Many furan-based anticancer agents trigger programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to cell death.[2][4][12] The tumor suppressor protein p53 can also play a crucial role in initiating this apoptotic cascade in response to DNA damage.[4]

Modulation of PPAR-gamma Signaling